3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-{[(3,3,5-Trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a rigid bicyclo[2.2.1]heptane core and a carbamoyl group linked to a substituted cyclohexylamine. This structural motif confers unique physicochemical properties, including enhanced metabolic stability and conformational rigidity, which are advantageous in drug design. The 3,3,5-trimethylcyclohexyl substituent distinguishes it from other bicycloheptane derivatives, influencing lipophilicity and steric interactions critical for target binding .
Properties
IUPAC Name |
3-[(3,3,5-trimethylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-10-6-13(9-18(2,3)8-10)19-16(20)14-11-4-5-12(7-11)15(14)17(21)22/h10-15H,4-9H2,1-3H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLOPWYLXBHZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2C3CCC(C3)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related bicycloheptane-carboxylic acid derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural and Functional Comparison
*Estimated logP values based on substituent contributions.
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity :
- Thiazole-containing analogs (e.g., PKZ18) exhibit potent anti-infective activity due to T-box gene inhibition, while bulky cyclohexyl derivatives may prioritize metabolic stability over target affinity .
- Aromatic substituents (e.g., methoxyphenyl) enhance solubility but reduce membrane permeability compared to aliphatic groups .
Unsaturated cores (e.g., bicycloheptene) introduce reactivity sites, as seen in oxidation/reduction reactions .
Synthetic Considerations: Carbamoyl-linked substituents require precise coupling conditions, as demonstrated in PKZ18-22 synthesis . Boc-protected analogs (e.g., ) highlight strategies for amino group stabilization during synthesis .
Therapeutic Potential: Anti-infective applications are plausible based on PKZ18 derivatives, but the target compound’s cyclohexyl group may broaden activity against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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